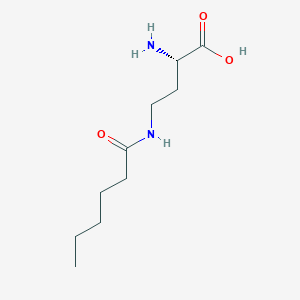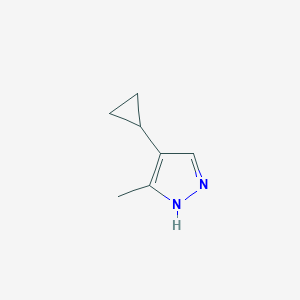
H-Dab(hexanoyl)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Target of Action
H-Dab(hexanoyl)-OH, also known as 3,3’-Diaminobenzidine (DAB), is primarily used in immunohistochemical (IHC) staining as a chromogen . Its primary targets are haem-containing proteins, such as peroxidases .
Mode of Action
In DAB staining, DAB is oxidized by hydrogen peroxide in a reaction typically catalyzed by horseradish peroxidase (HRP). The oxidized DAB forms a brown precipitate at the location of the HRP, which can be visualized using light microscopy .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the oxidation of DAB by hydrogen peroxide, catalyzed by horseradish peroxidase (HRP). This reaction results in the formation of a brown precipitate, which is insoluble in water, alcohol, and other organic solvents most commonly used in the lab .
Result of Action
The result of the action of this compound is the formation of a brown precipitate at the location of the HRP. This precipitate can be visualized using light microscopy, allowing for the detection and localization of specific antigens in tissue sections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the intensity of the brown color produced by DAB staining can be enhanced by using a nickel or cobalt solution . Additionally, the staining process can be affected by the pH of the solution, with an optimal pH of around 3.6 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Dab(hexanoyl)-OH typically involves the acylation of diaminobenzidine with hexanoic acid. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond between the amine groups of diaminobenzidine and the carboxyl group of hexanoic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
H-Dab(hexanoyl)-OH undergoes several types of chemical reactions, including:
Oxidation: In the presence of peroxidase and hydrogen peroxide, this compound is oxidized to form a brown precipitate.
Substitution: The amine groups in this compound can participate in nucleophilic substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and peroxidase are commonly used to oxidize this compound.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major product of the oxidation reaction is a brown precipitate, which is used for staining in immunohistochemistry . Substitution reactions can yield a variety of products depending on the electrophile used .
Aplicaciones Científicas De Investigación
H-Dab(hexanoyl)-OH has a wide range of applications in scientific research, including:
Comparación Con Compuestos Similares
Similar Compounds
Diaminobenzidine (DAB): The parent compound of H-Dab(hexanoyl)-OH, used widely in immunohistochemistry.
Tetrahydrochloride derivatives: Similar compounds that are used for staining in biochemical applications.
Uniqueness
This compound is unique due to its hexanoyl modification, which enhances its staining properties and makes it more suitable for specific applications compared to its parent compound, diaminobenzidine .
Propiedades
IUPAC Name |
(2S)-2-amino-4-(hexanoylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-2-3-4-5-9(13)12-7-6-8(11)10(14)15/h8H,2-7,11H2,1H3,(H,12,13)(H,14,15)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWPMARUIIVINE-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NCCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)NCC[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine](/img/structure/B6315288.png)

![Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride](/img/structure/B6315311.png)






![3-[[(3S)-4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile](/img/structure/B6315354.png)
